molecular formula C20H25BrN2O4S B2523505 1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine CAS No. 496020-23-6

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine

Cat. No. B2523505
CAS RN: 496020-23-6
M. Wt: 469.39
InChI Key: IYKDRJKRBWZNPQ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine, commonly known as BDB, is a chemical compound that belongs to the class of sulfonyl-piperazine derivatives. BDB has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

BDB acts as a potent agonist of the 5-HT2A and 5-HT2C receptors, which are widely expressed in the central nervous system. Activation of these receptors by BDB leads to the release of various neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in various physiological and pathological processes.
Biochemical and Physiological Effects:
BDB has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. BDB has been reported to induce a state of euphoria, increased sociability, and enhanced empathy. BDB has also been shown to induce visual and auditory hallucinations, altered perception of time, and increased sensitivity to touch.

Advantages and Limitations for Lab Experiments

BDB has several advantages for use in lab experiments. It is a potent and selective agonist of the 5-HT2A and 5-HT2C receptors, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, BDB has several limitations, including its potential for abuse and its potential to induce adverse effects such as cardiovascular and neurological toxicity.

Future Directions

There are several future directions for research on BDB. One potential direction is to study the role of BDB in the treatment of various psychiatric disorders, such as depression and anxiety. Another potential direction is to investigate the potential therapeutic applications of BDB in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDB and its potential for abuse and toxicity.

Synthesis Methods

BDB can be synthesized through a multi-step process that involves the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 3,4-dimethylphenylpiperazine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure BDB.

Scientific Research Applications

BDB has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. BDB has been shown to act as a potent serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. This makes BDB a valuable tool for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(3,4-dimethylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-14-5-6-16(11-15(14)2)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKDRJKRBWZNPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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